REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[C:12]([F:15])([F:14])[F:13].C([O-])(=[O:18])C.[K+].Cl>CN(C=O)C>[Cl:1][C:2]1[C:3]([C:12]([F:15])([F:14])[F:13])=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:18])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])C(F)(F)F
|
Name
|
potassium acetate
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
potassium acetate
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
while heating at 80° C. for further one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)O)[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |